molecular formula C20H27N3O3S B2464961 3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2380060-99-9

3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2464961
CAS No.: 2380060-99-9
M. Wt: 389.51
InChI Key: MHHNFGCUCGVZTM-UHFFFAOYSA-N
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Description

3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and sulfonylation

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe to study biological processes, given its potential interactions with various biomolecules.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects against various diseases.

    Industry: It may find applications in the development of new industrial chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and sulfonylated piperidines. These compounds share structural features with 3-Methyl-6-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine but may differ in their specific substituents and functional groups.

Uniqueness

What sets this compound apart is its unique combination of a pyridazine core with a sulfonylated piperidine and a methoxy group. This specific arrangement of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-6-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-14-11-15(2)20(16(3)12-14)27(24,25)23-9-7-18(8-10-23)13-26-19-6-5-17(4)21-22-19/h5-6,11-12,18H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHNFGCUCGVZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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